Diisopropyl tetrasulphide
Description
Properties
CAS No. |
60089-53-4 |
|---|---|
Molecular Formula |
C6H14S4 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
2-(propan-2-yltetrasulfanyl)propane |
InChI |
InChI=1S/C6H14S4/c1-5(2)7-9-10-8-6(3)4/h5-6H,1-4H3 |
InChI Key |
ZYQXAWUHKYAPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SSSSC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl tetrasulphide can be synthesized through the reaction of diisopropyl sulfide with elemental sulfur under controlled conditions. The reaction typically involves heating the diisopropyl sulfide with sulfur in the presence of a suitable catalyst to facilitate the formation of the tetrasulphide structure.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Reductive Coupling with Alkyl Halides
Diisopropyl tetrasulphide participates in nickel-catalyzed reductive coupling reactions with alkyl halides to form unsymmetrical disulfides. This method avoids traditional oxidative coupling limitations, such as side reactions and poor selectivity .
Reaction Conditions:
-
Catalyst : Ni(PPh₃)₂Cl₂ (5 mol%)
-
Reductant : Mn (1.5 equiv)
-
Solvent : Dry DMF at 40°C under N₂
-
Time : 12–24 hours
Key Findings:
-
Product Distribution : Initial reactions yield disulfide (3b ) and trisulfide (3b′ ) in a 2.8:1 ratio. Extending reaction time to 24 hours shifts the ratio to 31:1, favoring disulfide formation due to trisulfide intermediates converting to disulfides over time .
-
Substrate Scope :
Alkyl Halide Product Yield (Disulfide) Byproduct (Trisulfide) (3-Bromopropyl)benzene (1b ) 67% (3b ) 20% (3b′ ) 1-Bromo-6-chlorohexane (1m ) 67% (3m ) 20% (3m′ ) -
Mechanism : Nickel(0) facilitates oxidative addition into the tetrasulfide’s S–S bond, followed by alkyl radical coupling and reductive elimination. Manganese aids in regenerating the catalyst .
Radical Substitution Reactions
This compound undergoes radical substitution with alkyl or aryl radicals, enabling efficient synthesis of unsymmetric disulfides .
Reaction Pathways:
-
Radical Sources : Generated via thermal, photochemical, or energy-transfer photocatalysis.
-
Key Steps :
-
Radical attack on the central S–S bond of tetrasulfide.
-
Formation of a perthiyl radical intermediate (RSS·).
-
Radical recombination to yield disulfide.
-
Kinetic Data:
-
Rate Constant : Alkyl radical substitution occurs at ~6 × 10⁵ M⁻¹s⁻¹ .
-
Polar Effects : Diacyl tetrasulfides enhance substitution rates by 6-fold compared to dialkyl variants due to electron-withdrawing groups stabilizing transition states .
Decomposition and Cleavage Reactions
The compound’s S–S bonds are susceptible to cleavage under thermal or redox conditions.
Thermal Decomposition:
-
Products : Disulfides (RSSR) and elemental sulfur (S₈).
-
Conditions : Heating above 100°C in inert solvents (e.g., toluene).
Reductive Cleavage:
-
Agents : LiAlH₄ or NaBH₄.
-
Outcome : Generates hydropersulfides (RSSH) and thiols (RSH).
Oxidative Transformations
This compound reacts with oxidizing agents to form sulfoxides or sulfones, though such reactions are less common due to competing S–S bond cleavage .
Example:
-
Oxidant : Chlorine (Cl₂) in anhydrous conditions.
-
Product : Diisopropyl xanthogen disulfide (via one-step oxidation of intermediate xanthates) .
Role in Dynamic Covalent Chemistry
The compound’s reversible S–S bond formation enables applications in self-healing materials and redox-responsive systems.
Equilibrium Dynamics:
Scientific Research Applications
Diisopropyl tetrasulphide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex sulfur-containing compounds.
Biology: The compound is utilized in the study of sulfur metabolism and its role in biological systems.
Industry: It is used in the production of materials with specific sulfur functionalities, such as polymers and coatings.
Mechanism of Action
Diisopropyl tetrasulphide is compared with other similar sulfur-containing compounds, such as diethyl sulfide and dipropyl sulfide. While these compounds share similarities in their sulfur content, this compound is unique in its structure and reactivity, making it suitable for specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
- Diisopropyl Fluorophosphate (DIFP) : Contains a fluorophosphate group (PO₃F) bonded to isopropyl groups. Exhibits high acute toxicity due to its action as an acetylcholinesterase inhibitor, similar to nerve agents like sarin .
- Diisopropyl Ether (DIPE): An ether with two isopropyl groups [(CH₃)₂CH]₂O. Used as a solvent; its density and thermodynamic properties have been modeled using molecular dynamics (e.g., GAFF, CHARMM36 potentials) .
- Tetraisopropyl Fluoromethylenediphosphonate : Features a fluoromethylene-linked bis(phosphonate) group. Applications include enzyme inhibition studies and material science due to its stability and phosphorus content .
- Diethyl Sulfide : A simpler sulfide (C₂H₅)₂S with a single sulfur atom. Less reactive than tetrasulphides, used in organic synthesis and as a flavoring agent .
Data Table: Comparative Analysis of Diisopropyl Tetrasulphide and Analogues
| Compound | Molecular Formula | Functional Groups | Toxicity (LD₅₀/LC₅₀) | Key Applications | Stability Notes |
|---|---|---|---|---|---|
| This compound* | [(CH₃)₂CH]₂S₄ | S₄ chain | Not reported | Lubricants, biocides | Susceptible to oxidation |
| Diisopropyl Fluorophosphate | [(CH₃)₂CH]₂PO₃F | Fluorophosphate | <1 mg/kg (rat) | Enzyme inhibition | Hydrolyzes in moist air |
| Diisopropyl Ether | [(CH₃)₂CH]₂O | Ether | 5000 mg/kg (rat) | Solvent, synthesis | Stable at RT |
| Tetraisopropyl Fluoromethylenediphosphonate | C₁₃H₂₉FO₆P₂ | Bis(phosphonate), F | ~100 mg/kg (est.) | Material science | Thermally stable |
| Diethyl Sulfide | (C₂H₅)₂S | Sulfide | 500 mg/kg (rat) | Organic synthesis | Air-sensitive |
*Hypothetical data inferred from structural analogs.
Research Findings and Challenges
- Structural Influences: The length of the sulfur chain in tetrasulphides increases reactivity but reduces stability compared to monosulphides like diethyl sulfide .
- Toxicity Trends : Fluorophosphate derivatives exhibit higher toxicity than sulphides or ethers due to their electrophilic reactivity .
- Data Gaps : Biodegradation and bioaccumulation data for diisopropyl derivatives (e.g., diisopropyl-1,1'-biphenyl) remain sparse, complicating environmental risk assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
